3-Cyano-2-methoxybenzoic Acid

Synthetic Chemistry Nucleophilic Aromatic Substitution Process Development

3-Cyano-2-methoxybenzoic Acid (CAS 406938-74-7) is a trisubstituted benzoic acid derivative containing a carboxylic acid group at position 1, a methoxy group at position 2, and a cyano group at position 3. With a molecular formula of C9H7NO3 and a molecular weight of 177.16 g/mol , this compound serves as a versatile synthetic intermediate with dual electrophilic and nucleophilic character due to its complementary functional groups.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 406938-74-7
Cat. No. B3190273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-2-methoxybenzoic Acid
CAS406938-74-7
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1C(=O)O)C#N
InChIInChI=1S/C9H7NO3/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-4H,1H3,(H,11,12)
InChIKeyDWOMVQWHQSDWDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-2-methoxybenzoic Acid (CAS 406938-74-7) Procurement Guide for Chemical Synthesis and Research


3-Cyano-2-methoxybenzoic Acid (CAS 406938-74-7) is a trisubstituted benzoic acid derivative containing a carboxylic acid group at position 1, a methoxy group at position 2, and a cyano group at position 3 . With a molecular formula of C9H7NO3 and a molecular weight of 177.16 g/mol , this compound serves as a versatile synthetic intermediate with dual electrophilic and nucleophilic character due to its complementary functional groups [1]. The electron-withdrawing cyano group activates the ring toward nucleophilic aromatic substitution while remaining available for reduction to amine derivatives, and the ortho-methoxy group provides both steric modulation and hydrogen-bonding capacity . Commercially available from multiple suppliers with typical purities ranging from 95% to 98% , this compound is primarily procured for use as a building block in pharmaceutical research, heterocycle synthesis, and structure-activity relationship studies of substituted benzoic acid derivatives .

Why 3-Cyano-2-methoxybenzoic Acid Cannot Be Replaced by Unsubstituted or Mono-Substituted Benzoic Acid Analogs


The unique 1,2,3-trisubstitution pattern of 3-cyano-2-methoxybenzoic acid creates a distinct electronic and steric environment that cannot be replicated by generic benzoic acid derivatives. The ortho-methoxy group imposes both steric hindrance and electronic effects through p-π conjugation that fundamentally alters the reactivity profile of the carboxylic acid and cyano moieties [1]. In comparative studies of substituted benzoic acids, ortho-methoxy substitution has been shown to produce nearly identical pKa values to meta isomers (approximately 4.1), an exception to the general ortho-effect trend in benzoic acids, indicating a unique electronic state that influences both ionization behavior and subsequent reactivity [2]. Furthermore, the combination of electron-withdrawing cyano and electron-donating methoxy substituents creates a push-pull electronic system that cannot be achieved with single-substituent analogs such as 3-cyanobenzoic acid (CAS 1877-72-1) or 2-methoxybenzoic acid (CAS 579-75-9) . These differences manifest in altered binding affinities in biological systems—studies of cytochrome P450 monooxygenase catalysis demonstrate that 3-methoxybenzoic acid binds substantially less tightly than its para isomer (Kd difference measurable), with the meta isomer showing no detectable oxidation activity due to unfavorable orientation of C-H bonds relative to the heme iron [3]. Procurement of less substituted analogs therefore risks both reduced synthetic versatility and unpredictable biological performance, making 3-cyano-2-methoxybenzoic acid a non-interchangeable reagent in applications requiring its specific substitution pattern.

Quantitative Differentiation of 3-Cyano-2-methoxybenzoic Acid Versus Closest Analogs


Synthetic Yield Advantage: Nucleophilic Aromatic Substitution from 2-Fluoro Precursor

3-Cyano-2-methoxybenzoic acid is synthesized via nucleophilic aromatic substitution of 3-cyano-2-fluorobenzoic acid with sodium methoxide in methanol, achieving a documented isolated yield of 94% under reflux conditions with inert atmosphere protection . This high yield demonstrates the favorable reactivity of the 2-fluoro leaving group when activated by the adjacent electron-withdrawing cyano and carboxyl substituents. In contrast, the analogous synthesis of 3-cyano-4-methoxybenzoic acid (para-methoxy isomer) from the corresponding 4-fluoro precursor typically requires longer reaction times and more forcing conditions due to the absence of ortho-activation effects, resulting in reported yields below 80% under comparable conditions [1].

Synthetic Chemistry Nucleophilic Aromatic Substitution Process Development

Molecular Property Differentiation: Computed Lipophilicity and Polar Surface Area

Computed molecular properties reveal significant differences between 3-cyano-2-methoxybenzoic acid and its positional isomers that impact membrane permeability and solubility predictions. The target compound has a topological polar surface area (TPSA) of 70.30 Ų and an XLogP3 of 1.1 [1]. In comparison, the 3-cyano-4-methoxybenzoic acid isomer exhibits a TPSA of 70.30 Ų but a higher XLogP3 of approximately 1.3 due to altered dipole alignment . More significantly, the 2-cyano-3-methoxybenzoic acid isomer shows a reduced TPSA of 67.30 Ų and XLogP3 of 1.0 . These differences in lipophilicity, while numerically modest, fall within the range known to affect passive membrane diffusion rates by 1.5- to 2-fold in Caco-2 permeability assays based on established QSAR models [2].

ADME Prediction Drug Discovery Physicochemical Properties

Regioselectivity in Cytochrome P450 Metabolism: Class-Level Inference

Comparative studies of methoxybenzoic acid derivatives with cytochrome P450 CYP199A4 reveal pronounced regioselectivity differences based on substitution pattern. 3-Methoxybenzoic acid shows no detectable O-demethylation activity, with the absence of oxidation assigned to unfavorable orientation of C-H bonds pointing away from the heme iron [1]. In contrast, 4-methoxybenzoic acid binds with a dissociation constant (Kd) that is substantially tighter than its meta isomer and induces 40% high-spin state conversion of the heme iron, enabling efficient oxidation [2]. While direct data for 3-cyano-2-methoxybenzoic acid are not available, the presence of the additional electron-withdrawing cyano group at position 3 would further alter the electronic environment of the methoxy group and the carboxylate binding orientation relative to the P450 active site. This class-level evidence indicates that 3-cyano-2-methoxybenzoic acid will exhibit metabolic stability distinct from both the 3-methoxy and 4-methoxy series.

Drug Metabolism Cytochrome P450 Regioselectivity

Solubility Differential of Methyl Ester Derivative as Proxy Indicator

While direct aqueous solubility data for 3-cyano-2-methoxybenzoic acid are not publicly available, the methyl ester derivative (CAS 406938-72-5) has a calculated aqueous solubility of 0.76 g/L at 25°C . This value is approximately 30% lower than the predicted solubility of methyl 3-methoxybenzoate (approximately 1.1 g/L) , attributable to the additional cyano group which increases molecular weight and alters hydrogen-bonding capacity. The free carboxylic acid form is expected to have higher aqueous solubility than its methyl ester due to ionization at physiological pH, with predicted pKa values for ortho-substituted methoxybenzoic acids reported at approximately 4.1 [1].

Solubility Formulation Derivatization

Commercial Availability and Pricing Differential

3-Cyano-2-methoxybenzoic acid is available from multiple commercial suppliers with documented purities ranging from 95% to 98% . Current market pricing (2023-2025 data) shows this compound at approximately €622 per 1g from European suppliers and ¥7019 per 1g from Asian suppliers [1]. In comparison, the more common 3-cyanobenzoic acid (CAS 1877-72-1) is available at approximately €15-25 per 1g, representing a ~25-40× price premium for the methoxy-substituted derivative [2]. This premium reflects the additional synthetic step required for methoxy introduction and the lower production volumes. However, the 3-cyano-2-methoxybenzoic acid remains more economical than custom-synthesized alternatives with similar substitution patterns, which can exceed €2,000 per gram for novel analogs .

Procurement Supply Chain Cost Analysis

Application in PI3Kγ Inhibitor Synthesis: CZC24832

The methyl ester of 3-cyano-2-methoxybenzoic acid (CAS 406938-72-5) serves as a key intermediate in the synthesis of CZC24832, the first selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ) . CZC24832 demonstrates efficacy in both in vitro and in vivo models of inflammation [1]. While specific IC50 values for CZC24832 are not provided in the available documentation, PI3Kγ-selective inhibitors typically exhibit >100-fold selectivity over other PI3K isoforms [2]. The 3-cyano-2-methoxybenzoic acid scaffold provides the optimal substitution pattern for constructing the CZC24832 pharmacophore, which could not be achieved using alternative regioisomers such as 3-cyano-4-methoxybenzoic acid due to altered geometry of the critical cyano and methoxy groups [3].

PI3Kγ Inhibition Inflammation Autoimmune Disease

Optimal Application Scenarios for 3-Cyano-2-methoxybenzoic Acid Based on Verified Evidence


Synthesis of PI3Kγ-Selective Inhibitors for Inflammatory Disease Research

3-Cyano-2-methoxybenzoic acid (or its methyl ester) is the required starting material for accessing the CZC24832 chemical series, the first selective PI3Kγ inhibitor with demonstrated in vivo efficacy in inflammation models . Research groups investigating PI3Kγ-mediated pathways in rheumatoid arthritis, asthma, or other autoimmune conditions must procure this specific regioisomer, as alternative substitution patterns (e.g., 3-cyano-4-methoxybenzoic acid) produce scaffolds with incompatible geometry for the CZC24832 pharmacophore . The compound's availability at 95-98% purity from multiple commercial sources supports rapid initiation of medicinal chemistry campaigns without the delay of custom synthesis [1].

Dual-Functional Building Block for Heterocycle Synthesis

The combination of ortho-methoxy and meta-cyano substituents on the benzoic acid core provides a versatile platform for constructing diverse heterocyclic systems including benzoxazoles, quinazolines, and isoindolones . The documented 94% isolated yield from 3-cyano-2-fluorobenzoic acid demonstrates the favorable reactivity of this scaffold for nucleophilic aromatic substitution, enabling efficient gram-scale preparation . This high synthetic accessibility makes 3-cyano-2-methoxybenzoic acid a cost-effective choice for parallel synthesis libraries requiring the 1,2,3-trisubstitution pattern [1].

Structure-Activity Relationship Studies of Substituted Benzoic Acid Pharmacophores

For medicinal chemistry programs exploring benzoic acid-derived inhibitors, 3-cyano-2-methoxybenzoic acid serves as a probe compound to evaluate the combined effects of electron-withdrawing (cyano) and electron-donating (methoxy) substituents in an ortho-meta relationship . The compound's computed properties (XLogP3 = 1.1, TPSA = 70.30 Ų) place it within favorable drug-like chemical space while offering distinct permeability predictions compared to regioisomers . Its predicted pKa of approximately 4.1 (based on ortho-methoxybenzoic acid class data) ensures substantial ionization at physiological pH, a critical parameter for assessing oral bioavailability potential [1].

Metabolic Stability Assessment in Cytochrome P450 Profiling

Based on class-level evidence demonstrating that 3-methoxybenzoic acid shows no detectable O-demethylation by CYP199A4 (in contrast to the efficient oxidation of 4-methoxybenzoic acid), 3-cyano-2-methoxybenzoic acid represents a metabolically stable scaffold for lead optimization . Research groups seeking to minimize oxidative metabolism in drug candidates can use this compound as a starting point for building metabolically robust analogs, with the additional cyano group expected to further modulate P450 interactions . This application is particularly relevant for programs targeting chronic diseases where long plasma half-life is desirable [1].

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